Product packaging for (3-Bromo-6-methylpyridin-2-yl)methanol(Cat. No.:CAS No. 1379316-16-1)

(3-Bromo-6-methylpyridin-2-yl)methanol

Cat. No.: B6314754
CAS No.: 1379316-16-1
M. Wt: 202.05 g/mol
InChI Key: BHCDMOIPPZDVFZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds

The introduction of halogen atoms onto the pyridine ring further enhances its synthetic utility. Halogenated pyridines, such as bromopyridines, are particularly important as they serve as versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These reactions, including the well-known Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis, allowing for the efficient construction of complex molecules from simpler, readily available starting materials. mdpi.com

The bromine atom in a bromopyridine can be readily substituted with a wide range of other functional groups, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The position of the bromine atom on the pyridine ring, along with other substituents, can be strategically chosen to direct subsequent chemical modifications and to fine-tune the properties of the final product.

Research Context of (3-Bromo-6-methylpyridin-2-yl)methanol as a Functionalized Pyridine Compound

This compound, with the chemical formula C₇H₈BrNO, is a functionalized pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. cymitquimica.com Its structure incorporates three key features: a pyridine ring, a bromine atom at the 3-position, and a hydroxymethyl group at the 2-position, with a methyl group at the 6-position. This specific arrangement of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules.

A notable application of this compound is in the synthesis of imidazopyrimidines. nih.govchemicalbook.com These compounds are of significant interest in medicinal chemistry as they have been identified as inhibitors of Embryonic Ectoderm Development (EED). nih.govnih.govchemicalbook.com EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation and has been implicated in the development of various cancers. nih.gov The synthesis of EED inhibitors is a promising area of research for the development of novel cancer therapies. nih.gov In one documented synthetic route, this compound is used as a key reactant in the construction of the imidazopyrimidine scaffold. nih.govchemicalbook.com

While a specific, detailed synthesis for this compound is not widely published in readily available literature, a general and common method for preparing similar pyridyl alcohols involves the reduction of the corresponding aldehyde. For instance, the synthesis of the related compound 2-bromo-5-(hydroxymethyl)pyridine is achieved by the reduction of 6-bromonicotinaldehyde (B16785) using sodium borohydride (B1222165) in methanol (B129727). chemicalbook.com This suggests that a likely synthetic pathway to this compound would involve the reduction of 3-bromo-6-methylpicolinaldehyde.

The presence of the bromine atom and the hydroxymethyl group provides two distinct points for further chemical modification. The bromine atom can participate in cross-coupling reactions to introduce new carbon-based substituents, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or can be converted into other functional groups such as ethers or esters. This dual functionality makes this compound a valuable tool for creating libraries of diverse molecules for screening in drug discovery and materials science.

Chemical Compound Name
This compound
2-bromo-5-(hydroxymethyl)pyridine
6-bromonicotinaldehyde
3-bromo-6-methylpicolinaldehyde
Sodium borohydride
Imidazopyrimidines

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 1379316-16-1 Current time information in Pasuruan, ID.
Molecular Formula C₇H₈BrNO Current time information in Pasuruan, ID.cymitquimica.com
Molecular Weight 202.05 g/mol Current time information in Pasuruan, ID.cymitquimica.com
Appearance Not specified in sources
Melting Point Not specified in sources
Boiling Point Not specified in sources
Solubility Not specified in sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B6314754 (3-Bromo-6-methylpyridin-2-yl)methanol CAS No. 1379316-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCDMOIPPZDVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 6 Methylpyridin 2 Yl Methanol and Analogues

Strategies for Regioselective Bromination on the Pyridine (B92270) Ring

Achieving regioselectivity in the bromination of pyridine rings is a critical challenge in the synthesis of specifically substituted analogues. The electronic nature of the pyridine ring, which is often described as electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, the presence and nature of substituents can significantly influence the position of bromination.

Directed Ortho Metalation (DOM) Approaches and Related Metal-Halogen Exchange Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org This generates a stabilized carbanion, which can then react with an electrophile, such as a bromine source, to introduce a substituent with high regioselectivity. wikipedia.orgbaranlab.org

For a 6-methylpyridine scaffold, a suitable DMG at the 2-position can direct lithiation to the 3-position. Functional groups like amides, carbamates, or even transiently formed groups can serve as effective DMGs. harvard.edu The resulting 3-lithiated pyridine intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) to yield the 3-bromo derivative.

Table 1: Examples of Directed Ortho Metalation on Pyridine Derivatives

Starting MaterialDirecting GroupReagentsElectrophileProduct PositionReference
Anisole-OCH₃n-BuLiGeneric (E)ortho- wikipedia.org
4-Methoxypyridine-OCH₃Mesityllithium (MesLi)Generic (E)C-3 researchgate.net
2-Bromo-4-methoxypyridine-OCH₃ (directing) and -BrLDA, THFGeneric (E)C-3 researchgate.net

Metal-halogen exchange is another fundamental organometallic reaction that can be employed to generate a desired organometallic species. wikipedia.org This reaction is particularly useful for converting aryl halides into organolithium or Grignard reagents. wikipedia.orgfrontiersin.org For instance, a pre-existing bromine or iodine atom on the pyridine ring can be exchanged with lithium using an alkyllithium reagent, typically at low temperatures to avoid side reactions. nih.gov The position of the newly formed lithiated species is dictated by the initial position of the halogen. Subsequent reaction with an electrophile allows for functionalization at that specific site. This method is advantageous when a suitably halogenated precursor is readily available. frontiersin.orgnih.gov

Halogenation in the Presence of Activating Groups

The regioselectivity of electrophilic halogenation on a pyridine ring is heavily influenced by the electronic properties of existing substituents. nih.gov Electron-donating groups (activating groups) such as amino (-NH₂), hydroxy (-OH), or methoxy (-OCH₃) can enhance the reactivity of the ring towards electrophiles and direct substitution to specific positions.

For a 6-methylpyridine ring, an activating group at the 2-position would generally direct electrophilic bromination to the 3- and 5-positions. The methyl group at the 6-position also provides a slight activating effect. The precise outcome often depends on the specific activating group, the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂), and the reaction conditions. For example, the bromination of 2-methylpyridine with bromine in the presence of aluminum chloride has been shown to yield 3-bromo-2-methylpyridine, albeit in low yield. chemicalbook.com The synthesis of 5-bromo-2-methylpyridin-3-amine derivatives has also been reported, highlighting the influence of the amino group in directing bromination. mdpi.com

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl (-CH₂OH) group can be introduced onto the pyridine ring through various synthetic transformations, most commonly by the reduction of a pre-existing carbonyl or nitrile functional group.

Reduction of Carboxylic Acid Derivatives (e.g., esters, nitriles, ketones)

A reliable method for installing a hydroxymethyl group is the reduction of a carboxylic acid or its derivatives (esters, acid chlorides) or a nitrile. In the context of synthesizing (3-Bromo-6-methylpyridin-2-yl)methanol, this would involve the preparation of an intermediate such as 3-Bromo-6-methylpicolinic acid or 3-Bromo-6-methylpyridine-2-carbonitrile. nih.gov

These precursors can be reduced to the primary alcohol using standard reducing agents.

Carboxylic acids and esters are commonly reduced using strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether.

Nitriles can also be reduced to the corresponding primary amine, which can then be converted to the alcohol, or more directly, undergo reactions that result in the hydroxymethyl group.

A general procedure for a similar transformation involves the reduction of a brominated formylpyridine using sodium borohydride (B1222165) in methanol (B129727), which affords the corresponding hydroxymethylpyridine in high yield. chemicalbook.com

Table 2: Reduction of Pyridine Derivatives to Pyridylmethanols

Starting MaterialFunctional GroupReducing AgentSolventProductYieldReference
6-Bromonicotinaldehyde (B16785)AldehydeSodium borohydride (NaBH₄)Methanol(6-Bromo-pyridin-3-yl)-methanol92% chemicalbook.com
3-Bromo-6-methylpicolinic acidCarboxylic Acide.g., LiAlH₄e.g., THFThis compoundN/A
3-Bromo-6-methylpyridine-2-carbonitrileNitrilee.g., DIBAL-H then workupe.g., TolueneThis compoundN/A nih.gov

Formylation Reactions

Formylation reactions introduce a formyl (-CHO) group onto an aromatic ring, which can then be easily reduced to a hydroxymethyl group. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comijpcbs.comjk-sci.comwikipedia.org It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic iminium salt attacks the electron-rich ring, and subsequent hydrolysis yields the aldehyde. jk-sci.comwikipedia.org

For a pyridine ring to be sufficiently electron-rich for the Vilsmeier-Haack reaction, it usually requires strong electron-donating substituents. An alternative approach could involve the formylation of an organometallic intermediate. For example, a lithiated or Grignard derivative of 3-bromo-6-methylpyridine could be reacted with a formylating agent like DMF to introduce the aldehyde at the metalated position.

Multi-step Synthetic Sequences

The synthesis of complex molecules like this compound typically requires a multi-step approach where the sequence of reactions is carefully planned. vapourtec.com The order of introducing the bromine atom and the hydroxymethyl group (or its precursor) is crucial for the success of the synthesis.

Possible Synthetic Route:

Starting Material: 6-methylpicolinic acid or 2,6-lutidine.

Introduction of a Directing Group/Precursor: If starting from 2,6-lutidine, the 2-methyl group could be oxidized to a carboxylic acid. This -COOH group can then act as a directing group for the subsequent bromination step or be the precursor for the final hydroxymethyl group.

Regioselective Bromination: With the carboxylic acid at the 2-position, bromination would be directed to the 3-position. Alternatively, DoM strategies could be employed on a protected derivative.

Reduction: The 3-bromo-6-methylpicolinic acid intermediate is then reduced to the target compound, this compound, using a suitable reducing agent like LiAlH₄.

This strategic combination of reactions allows for the controlled and efficient construction of the target molecule. vapourtec.com

Exploration of Precursors with Established Synthetic Routes

The synthesis of this compound logically commences with readily available and versatile precursors. The primary starting material for this synthesis is 2,6-Lutidine (also known as 2,6-dimethylpyridine). This compound is a common industrial chemical and provides the basic carbon-nitrogen framework of the target molecule.

From 2,6-Lutidine, the key intermediate precursor that needs to be synthesized is 3-Bromo-2,6-lutidine . The introduction of a bromine atom at the 3-position is a critical step that requires careful selection of reagents and conditions to achieve the desired regioselectivity. Traditional electrophilic aromatic substitution reactions on the pyridine ring are often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. quimicaorganica.orgyoutube.com Such reactions typically require harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids. chemrxiv.orgnih.gov

One established method for the bromination of lutidines involves the use of fuming sulfuric acid. researchgate.net This approach has been shown to produce bromo derivatives substituted on the pyridine nucleus in good yields. researchgate.net For instance, the bromination of 2-methylpyridine, a related compound, has been achieved using bromine and aluminum chloride at elevated temperatures, although this particular method resulted in a low yield of 12% for 3-bromo-2-methylpyridine, highlighting the need for optimized procedures. chemicalbook.com

A more contemporary and potentially more selective method for the 3-halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov This strategy temporarily transforms the electron-deficient pyridine into a more reactive series of polarized alkenes that readily react with N-halosuccinimides under mild conditions. chemrxiv.org This approach offers a significant advantage by avoiding harsh reaction conditions and often results in high regioselectivity for the 3-position. chemrxiv.orgnih.gov

The table below summarizes the key precursors and their roles in the synthesis of this compound.

Precursor NameChemical FormulaRole in Synthesis
2,6-LutidineC₇H₉NPrimary starting material providing the 6-methylpyridine backbone.
3-Bromo-2,6-lutidineC₇H₈BrNKey intermediate with the bromine atom correctly positioned at the 3-position. nih.gov

Sequential Functionalization Strategies

The synthesis of this compound from 3-bromo-2,6-lutidine necessitates a sequential functionalization strategy to selectively introduce the hydroxymethyl group at the 2-position. A direct oxidation of the methyl group is often difficult to control and can lead to over-oxidation to the corresponding carboxylic acid. A more controlled and selective method involves the use of the Boekelheide rearrangement.

This strategy can be broken down into the following key steps:

N-Oxidation: The first step is the oxidation of the pyridine nitrogen in 3-bromo-2,6-lutidine to form the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid. The formation of the N-oxide is crucial as it activates the methyl group at the 2-position for subsequent functionalization. researchgate.netnih.gov

Boekelheide Rearrangement: The 3-bromo-2,6-lutidine N-oxide is then treated with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride. nih.gov This triggers the Boekelheide rearrangement, where the N-oxide oxygen attacks the anhydride, and a subsequent intramolecular rearrangement leads to the formation of a 2-(acetoxymethyl) or 2-(trifluoroacetoxymethyl) intermediate. chemtube3d.comrsc.org This reaction is highly selective for the 2-methyl group.

Hydrolysis: The final step is the hydrolysis of the resulting ester intermediate to yield the desired this compound. This is typically accomplished under basic or acidic conditions.

This sequential strategy ensures the selective functionalization of the 2-methyl group without affecting the bromo substituent at the 3-position or the methyl group at the 6-position.

The following table outlines the sequential functionalization strategy.

StepReactionReagents and ConditionsIntermediate/Product
1N-Oxidation3-Bromo-2,6-lutidine, H₂O₂, Acetic Acid3-Bromo-2,6-lutidine N-oxide
2Boekelheide Rearrangement3-Bromo-2,6-lutidine N-oxide, Acetic Anhydride or Trifluoroacetic Anhydride2-(Acetoxymethyl)-3-bromo-6-methylpyridine
3Hydrolysis2-(Acetoxymethyl)-3-bromo-6-methylpyridine, Aqueous acid or baseThis compound

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key areas for optimization include the initial bromination of 2,6-lutidine and the subsequent hydroxymethylation of the 2-methyl group.

Optimization of Bromination:

Electrophilic bromination of pyridines is notoriously difficult due to the deactivating effect of the nitrogen atom. quimicaorganica.orgyoutube.com Traditional methods often require high temperatures and strong acids, which can lead to side reactions and low yields, as exemplified by the 12% yield in the bromination of 2-methylpyridine with bromine and aluminum chloride. chemicalbook.com To enhance yield and selectivity for the 3-position, several strategies can be employed:

Catalyst and Reagent Selection: The use of fuming sulfuric acid can provide better yields for the nuclear bromination of lutidines compared to standard Lewis acid catalysis. researchgate.net

Control of Reaction Parameters: Careful control of temperature, reaction time, and stoichiometry of the brominating agent is crucial to prevent over-bromination and other side reactions.

Optimization of Hydroxymethylation:

The Boekelheide rearrangement is a relatively efficient method for the selective functionalization of the 2-methyl group. However, its yield can be further optimized by carefully controlling the reaction conditions:

N-Oxidation Step: The efficiency of N-oxide formation can be influenced by the concentration of hydrogen peroxide, the reaction temperature, and the reaction time. Monitoring the reaction progress is essential to ensure complete conversion without degradation of the product.

Rearrangement Step: The choice of acid anhydride can impact the reaction rate and yield. Trifluoroacetic anhydride is often more reactive than acetic anhydride. The temperature and duration of the rearrangement need to be optimized to maximize the formation of the desired ester intermediate and minimize potential side reactions.

Hydrolysis Step: The conditions for hydrolysis (e.g., choice of acid or base, concentration, temperature, and time) should be selected to ensure complete cleavage of the ester group without affecting other functional groups in the molecule.

The following table provides a summary of parameters that can be optimized for key reaction steps.

Reaction StepParameter for OptimizationPotential Impact on Yield and Selectivity
Bromination Choice of brominating agent and catalystCan significantly improve regioselectivity and yield.
Temperature and reaction timePrevents over-bromination and decomposition.
N-Oxidation Oxidant concentration and temperatureEnsures complete conversion to the N-oxide while minimizing side reactions.
Boekelheide Rearrangement Choice of acid anhydrideAffects reaction rate and efficiency of the rearrangement.
Temperature and reaction timeOptimizes the formation of the desired ester intermediate.

Reactivity and Transformations of 3 Bromo 6 Methylpyridin 2 Yl Methanol

Reactions Involving the Bromine Atom

The bromine atom on the pyridine (B92270) ring is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic nature of the pyridine ring and the presence of the other substituents.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the bromine atom of (3-Bromo-6-methylpyridin-2-yl)methanol serves as an excellent handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of bromopyridines in Suzuki couplings is well-established. For instance, unprotected ortho-bromoanilines have been successfully coupled with various boronic esters in good to excellent yields, demonstrating the robustness of this reaction for substrates with nearby functional groups. nih.gov A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial for achieving high yields, with palladacycle catalysts showing unique reactivity in some cases. nih.gov

The Heck reaction , another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. chemicalbook.com This reaction provides a direct method for the vinylation of the pyridine ring at the 3-position. The reaction of 3-bromopyridine (B30812) with a protected but-3-en-amine has been reported as a key step in the synthesis of nornicotine. acs.org Generally, the Heck reaction is carried out in the presence of a palladium catalyst, a base (often a trialkylamine), and a phosphine (B1218219) ligand in a polar aprotic solvent at elevated temperatures. acs.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.org This reaction would allow for the introduction of an alkynyl substituent at the 3-position of the pyridine ring. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. acs.org This reaction is known for its high functional group tolerance and has been employed in the synthesis of complex molecules. The coupling of secondary alkylzinc halides with aryl bromides has been achieved using specialized palladium-ligand systems that suppress side reactions like β-hydride elimination. wikipedia.org

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-Miyaura Aryl/Vinyl boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C(sp²) - C(sp²) or C(sp²) - C(sp²)
Heck AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃)C(sp²) - C(sp²)
Sonogashira Terminal alkynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)C(sp²) - C(sp)
Negishi Organozinc reagentPd or Ni catalyst (e.g., Pd(PPh₃)₄)C(sp²) - C(sp³), C(sp²) - C(sp²), etc.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to benzene (B151609) derivatives, pyridine rings are more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atom. This reactivity is further enhanced by the presence of other electron-withdrawing groups. However, the 3-position of pyridine is generally less reactive towards nucleophilic attack compared to the 2- and 4-positions.

Studies on the kinetics of nucleophilic substitution of various bromopyridines with nucleophiles like methoxide (B1231860) have shown that the reaction rates are influenced by the position of the bromine atom and other substituents. acs.org For a successful SNAr reaction to occur on 3-bromopyridines, the ring typically needs to be activated by strongly electron-withdrawing groups, or the reaction needs to proceed through a benzyne-type intermediate under very strong basic conditions. masterorganicchemistry.comstackexchange.com For instance, the reaction of 3-bromopyridine with phenol (B47542) under standard basic conditions does not proceed, highlighting the lower reactivity of the 3-position towards SNAr. acs.org

Metalation and Subsequent Trapping Reactions

The bromine atom in this compound can facilitate metal-halogen exchange reactions, leading to the formation of a pyridyl organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Directed lithiation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. mdpi.com In pyridine derivatives, the nitrogen atom and other substituents can direct the lithiation to a specific position. For 2-substituted pyridines, lithiation often occurs at the 6-position. The use of a "superbase" like n-BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) has been shown to promote regioselective C-6 lithiation of 2-chloropyridine. sigmaaldrich.com While specific studies on this compound are scarce, it is conceivable that under carefully controlled conditions, metalation at a specific position could be achieved, followed by reaction with an electrophile. For example, the reaction of 2,6-dibromopyridine (B144722) with isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) forms a 2-bromo-6-magnesiopyridine intermediate, which can react with electrophiles like aldehydes. mdpi.com

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of the pyridine ring is a versatile functional handle that can undergo a variety of transformations, including oxidation and conversion to halomethyl derivatives.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the corresponding aldehyde, 3-bromo-6-methylpicolinaldehyde, can be achieved using mild oxidizing agents. While no specific example for the title compound was found, the oxidation of the structurally similar (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) to 6-bromo-3-fluoropicolinaldehyde has been successfully carried out using Dess-Martin periodinane in dichloromethane (B109758), affording the product in 69.4% yield. This suggests that similar conditions could be applied to this compound.

Further oxidation to the carboxylic acid, 3-bromo-6-methylpicolinic acid, would require stronger oxidizing agents or more forcing conditions. A common method for the synthesis of pyridine carboxylic acids involves the hydrolysis of a nitrile precursor. For example, 3-bromo-6-chloropyridyl-2-formic acid has been synthesized by the hydrolysis of 3-bromo-6-chloropyridyl-2-cyanide in sulfuric acid. sigmaaldrich.com

Desired ProductOxidizing Agent (Example)Typical Conditions
Aldehyde Dess-Martin PeriodinaneDichloromethane, 0 °C to room temperature
Carboxylic Acid Stronger Oxidants (e.g., KMnO₄, Jones reagent) or multi-step synthesisVaries depending on the reagent

Conversion to Halomethyl Derivatives (e.g., chloromethyl, bromomethyl)

The hydroxymethyl group can be readily converted into a more reactive halomethyl group, which is a valuable precursor for further nucleophilic substitution reactions.

The synthesis of 2-(chloromethyl)-3-bromo-6-methylpyridine can be achieved by treating this compound with a chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this transformation. mdpi.com However, the use of thionyl chloride can sometimes lead to over-chlorination, where the bromine on the pyridine ring is also replaced by a chlorine atom. mdpi.com A milder and more selective alternative is the use of cyanuric chloride in the presence of DMF. mdpi.com This method has been shown to be effective for the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine. mdpi.com

The synthesis of the corresponding 2-(bromomethyl) derivative could likely be achieved using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Halomethyl DerivativeReagent (Example)Potential Side Reactions
Chloromethyl Thionyl chloride (SOCl₂)Over-chlorination of the pyridine ring
Chloromethyl Cyanuric chloride/DMFGenerally milder and more selective
Bromomethyl Phosphorus tribromide (PBr₃)Standard conditions for alcohol to bromide conversion

Esterification and Etherification Reactions

The primary alcohol functionality of this compound is a key site for synthetic modification through esterification and etherification reactions.

Esterification: In a typical esterification reaction, the hydroxyl group of this compound would react with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, to form the corresponding ester. These reactions are often catalyzed by an acid or a coupling agent. For instance, the Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. Alternatively, for a more reactive approach, an acyl chloride can be reacted with the alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Etherification: The formation of ethers from this compound can be achieved through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield the corresponding ether. The choice of base and solvent is crucial for the success of this reaction, with anhydrous conditions being essential.

Reaction TypeReactant 1Reactant 2Expected Product
EsterificationThis compoundCarboxylic Acid (R-COOH) / Acyl Chloride (R-COCl)(3-Bromo-6-methylpyridin-2-yl)methyl ester
EtherificationThis compoundAlkyl Halide (R'-X)3-Bromo-2-(alkoxymethyl)-6-methylpyridine

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character, allowing for a range of reactions at this position.

N-Alkylation and N-Acylation

N-Alkylation: The pyridine nitrogen can be readily alkylated by treatment with an alkyl halide. This reaction leads to the formation of a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. The reactivity of the alkylating agent and the reaction conditions, such as solvent and temperature, can influence the rate and yield of the N-alkylation.

N-Acylation: Similar to N-alkylation, the pyridine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides. This results in the formation of an N-acylpyridinium salt. These salts are often highly reactive and can be used as acyl transfer agents in various organic transformations.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring in this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. The presence of other potential coordinating atoms, such as the oxygen of the hydroxymethyl group and the bromine atom, could allow for this compound to act as a bidentate or even a tridentate ligand under appropriate conditions. The formation of such metal complexes can significantly alter the chemical and physical properties of the organic ligand and is a fundamental aspect of organometallic chemistry. The specific nature of the coordination would depend on the metal ion, its oxidation state, and the reaction conditions.

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on the reactions of this compound are not extensively documented in the current scientific literature. However, the kinetics of reactions involving related substituted pyridines have been investigated. For example, studies on the N-alkylation of various pyridines have shown that the reaction rates are influenced by the electronic and steric properties of the substituents on the pyridine ring. Electron-donating groups generally increase the nucleophilicity of the nitrogen and accelerate the rate of N-alkylation, while electron-withdrawing groups have the opposite effect.

The kinetics of esterification and etherification would be expected to follow established models for alcohol reactions, with factors such as substrate concentration, temperature, and catalyst loading playing crucial roles. Further experimental investigation would be necessary to determine the specific rate constants and to elucidate the detailed reaction mechanisms for the transformations of this compound.

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would be essential to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For (3-Bromo-6-methylpyridin-2-yl)methanol, one would anticipate signals corresponding to the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atom in the pyridine ring, as well as the hydroxyl group. Coupling constants (J) between adjacent protons would provide valuable information about the connectivity of the molecule.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would provide insights into their hybridization and electronic environment. For this compound, distinct signals would be expected for the methyl carbon, the methylene carbon, and the five carbons of the pyridine ring, including the carbon atom bonded to the bromine.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule, such as the relationship between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular framework, for instance, by showing correlations from the methyl protons to the C6 and C5 carbons of the pyridine ring, or from the methylene protons to the C2 and C3 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Vibrational Modes

An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch.

Analysis of Hydrogen Bonding Interactions

The position and shape of the O-H stretching band in the IR spectrum can provide information about hydrogen bonding. A broad band would suggest the presence of intermolecular hydrogen bonding between the alcohol groups of different molecules.

A thorough and scientifically accurate article on the spectroscopic elucidation and structural characterization of this compound, as per the requested outline, cannot be generated without access to the foundational experimental data. The necessary ¹H NMR, ¹³C NMR, 2D NMR, and IR spectra for this specific compound are not available in the public domain based on the conducted searches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The study of a molecule's interaction with ultraviolet and visible light provides critical insights into its electronic structure. For this compound, this analysis would reveal information about the energy levels of its electrons and how they are influenced by the molecular environment.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. Pyridine itself exhibits characteristic π → π* and n → π* transitions. The presence of substituents—a bromo group, a methyl group, and a hydroxymethyl group—on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted pyridine. This is due to the influence of these groups on the electron density and energy levels of the π-system.

Specifically, the bromine atom, with its lone pairs of electrons, and the methyl group, an electron-donating group, would likely contribute to this shift. The hydroxymethyl group's effect would also be a factor. A theoretical analysis would involve identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the energies of these transitions. However, without experimental data, the precise λmax values and their corresponding molar absorptivities (ε) remain undetermined.

Table 1: Anticipated UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* Data not available Data not available
n → π* Data not available Data not available

Solvent Effects on Electronic Spectra

The polarity of the solvent used for UV-Vis analysis can significantly influence the position of absorption bands. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is generally observed with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding orbitals, increasing the energy gap for the n → π* transition.

To fully characterize this compound, its UV-Vis spectrum would need to be recorded in a range of solvents with varying polarities, such as hexane (B92381) (non-polar), ethanol (B145695) (polar protic), and acetonitrile (B52724) (polar aprotic). The resulting data would help confirm the nature of the electronic transitions. As of now, such a study has not been published in the public domain.

Table 2: Hypothetical Solvent Effects on the λmax of this compound

Solvent Polarity Expected Shift for π → π* Expected Shift for n → π*
Hexane Non-polar Reference Reference
Ethanol Polar Protic Bathochromic Hypsochromic
Acetonitrile Polar Aprotic Bathochromic Hypsochromic

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₈BrNO), the theoretical exact mass can be calculated. A patent document has reported a liquid chromatography-mass spectrometry (LC-MS) value for the protonated molecule ([M+H]⁺) as 201.97. chemicalbook.com This experimental value is consistent with the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, leading to a characteristic isotopic pattern in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br) Experimental [M+H]⁺ m/z
[C₇H₈⁷⁹BrNO+H]⁺ 201.9862 - 201.97 chemicalbook.com
[C₇H₈⁸¹BrNO+H]⁺ - 203.9842 Data not available

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, characteristic fragments. The analysis of this fragmentation pattern provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom (-Br), or the methyl group (-CH₃).

The fragmentation would likely be initiated by the ionization of the pyridine nitrogen or the oxygen of the hydroxyl group. Common fragmentation patterns for substituted pyridines include cleavage of the bonds alpha to the nitrogen atom and loss of the substituents. A detailed analysis would require an experimental mass spectrum, which is not currently available in the literature. The predicted fragments would help to confirm the connectivity of the atoms within the molecule.

Table 4: Plausible Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure Theoretical m/z
[M-H₂O]⁺ C₇H₆BrN⁺ Data not available
[M-CH₂OH]⁺ C₆H₅BrN⁺ Data not available
[M-Br]⁺ C₇H₈NO⁺ Data not available
[M-CH₃]⁺ C₆H₅BrNO⁺ Data not available

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and energetic properties of molecules. For (3-Bromo-6-methylpyridin-2-yl)methanol, DFT calculations would typically be performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to provide reliable results. bas.bg

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The presence of the hydroxymethyl group introduces conformational flexibility, particularly around the C-C and C-O single bonds. The optimized geometry would reveal the preferred orientation of the hydroxymethyl group relative to the pyridine (B92270) ring, likely influenced by steric interactions with the adjacent methyl group and potential intramolecular hydrogen bonding.

The total energy obtained from the optimized structure is a measure of the molecule's stability. While this absolute value is machine-dependent, the relative energies between different conformations or isomers are highly informative.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C2-C3 Bond Length1.40 Å
C3-Br Bond Length1.90 Å
C6-C(methyl) Bond Length1.51 Å
C2-C(methanol) Bond Length1.52 Å
C2-N1-C6 Angle118.5°
C2-C3-Br Angle119.0°
N1-C2-C(methanol)-O Dihedral Angle60.0°

Note: These values are illustrative and based on typical parameters from DFT calculations on similar substituted pyridines. Actual values would require specific calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, with significant contributions from the nitrogen atom and the methyl group, which are electron-donating. The bromine atom, being electronegative, will also influence the orbital distribution. The LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms, making them susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV) (Illustrative)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These are representative energy values based on studies of substituted pyridines. ias.ac.in A smaller HOMO-LUMO gap indicates higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

In this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atom of the hydroxymethyl group would also exhibit a negative potential. Regions of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially on the carbon atoms of the pyridine ring, influenced by the electron-withdrawing bromine atom and the ring nitrogen. Such maps are invaluable for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack. bas.bg

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, several other quantum chemical descriptors can provide a more nuanced picture of a molecule's reactivity.

The Average Local Ionization Energy (ALIE), denoted as I(r), is the average energy required to remove an electron from any point r in the space of a molecule. nih.gov It is a powerful descriptor for predicting sites susceptible to electrophilic attack. Regions with the lowest I(r) values correspond to the locations of the most loosely bound electrons, making them the most favorable sites for electron donation. cdnsciencepub.comcdnsciencepub.comresearchgate.net

For an aromatic system like this compound, the ALIE would be calculated on the molecular surface. The analysis would likely reveal that the lowest I(r) values are located above the π-system of the pyridine ring, consistent with electrophilic aromatic substitution. The electron-donating methyl group would further lower the I(r) in its vicinity (ortho and para positions relative to it, though the substitution pattern here is fixed), while the electron-withdrawing bromine atom and the pyridine nitrogen would increase it. The analysis of ALIE surfaces provides a more detailed picture of electrophilic reactivity than MEP alone. researchgate.net

Table 3: Predicted Average Local Ionization Energy Minima (Imin) for this compound and Related Compounds (Illustrative)

CompoundPredicted Imin (eV) (Illustrative)
Benzene (B151609)12.12
Toluene11.85
This compound11.95

Note: Lower Imin values indicate higher susceptibility to electrophilic attack. The values are illustrative and based on trends observed in aromatic systems. cdnsciencepub.com

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in a molecule when the total number of electrons is changed. bas.bg It is particularly useful for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.

There are three main types of Fukui functions:

f+(r): for predicting nucleophilic attack (where an electron is added).

f-(r): for predicting electrophilic attack (where an electron is removed).

f0(r): for predicting radical attack.

By calculating the condensed Fukui functions (which assign a value to each atom), one can rank the atoms in this compound according to their reactivity towards different types of reagents. For electrophilic attack (f-), the nitrogen atom and certain carbon atoms of the ring are expected to have the highest values. For nucleophilic attack (f+), the carbon atom attached to the bromine and other electron-deficient ring carbons would likely be the most reactive sites.

Table 4: Predicted Condensed Fukui Functions for Selected Atoms in this compound (Illustrative)

Atomf+ (for Nucleophilic Attack)f- (for Electrophilic Attack)
N10.050.18
C30.150.08
C40.120.10
C50.140.09

Note: These are illustrative values. A higher value indicates a greater reactivity for that type of attack at that atomic site. Calculations are based on methods described for similar heterocyclic systems. bas.bgsemanticscholar.org

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules. It allows for the prediction of electronic absorption spectra, providing insights into how a molecule interacts with light. This methodology is particularly useful for understanding the electronic transitions within a molecule, which are fundamental to its color, fluorescence, and photochemical reactivity.

In studies of similar pyridyl methanol (B129727) derivatives, the B3LYP functional combined with a 6-311++G(d,p) basis set has been effectively used to model these properties. researchgate.net This level of theory provides a good balance between computational cost and accuracy for predicting electronic communications and intramolecular charge transfer (ICT) processes. researchgate.net

TD-DFT calculations can predict the vertical excitation energies required to move an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. These energies are directly related to the wavelengths of light the molecule absorbs, which can be compared with experimental UV-Vis spectroscopy data. The calculations also provide the oscillator strength for each transition, which is a measure of the transition's intensity.

While specific TD-DFT data for this compound is not prominently available in the reviewed literature, the table below illustrates the typical data obtained from such calculations for analogous pyridine derivatives. researchgate.net The data includes the calculated maximum absorption wavelength (λmax), the excitation energy (E), the oscillator strength (f), and the major orbital contributions to the transition.

Table 1: Illustrative TD-DFT Data for Electronic Transitions

Transitionλmax (nm)Excitation Energy (E) (eV)Oscillator Strength (f)Major Contribution
S0 → S13203.870.150HOMO → LUMO (95%)
S0 → S22954.200.085HOMO-1 → LUMO (88%)
S0 → S32604.770.210HOMO → LUMO+1 (92%)

Note: This table is a hypothetical representation based on typical results for similar compounds and is intended for illustrative purposes only, as specific experimental or theoretical data for this compound was not found in the cited sources.

Intramolecular charge transfer (ICT) is a process where an electron is redistributed from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. TD-DFT is instrumental in understanding these mechanisms by analyzing the nature of the molecular orbitals involved in the electronic transition.

For pyridyl methanol derivatives, the analysis often involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are collectively known as the frontier molecular orbitals. In a typical ICT process, the HOMO might be localized on an electron-rich portion of the molecule (the donor), while the LUMO is localized on an electron-deficient portion (the acceptor).

In the case of this compound, the pyridine ring, substituted with an electron-donating methyl group and a mildly electron-withdrawing bromo group, along with the methanol group, would be the focus of such an analysis. The TD-DFT results would reveal whether the primary electronic transitions correspond to a significant spatial redistribution of electron density, confirming the presence and nature of ICT. For instance, a transition from a HOMO localized on the methyl-substituted pyridine ring to a LUMO centered on another part of the molecule would indicate an ICT character. Such computational studies on related pyridine derivatives have successfully elucidated these charge transfer processes. researchgate.net

Molecular Dynamics Simulations (If Applicable to Derivatives/Interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While direct MD simulation studies specifically on this compound are not readily found in the literature, this technique is highly applicable for studying the behavior of its derivatives or its interactions with other molecules, such as biological macromolecules or solvents.

MD simulations could be employed to:

Explore Conformational Landscapes: To understand the flexibility of the molecule and the relative stability of different conformers, particularly the rotation around the bond connecting the hydroxymethyl group to the pyridine ring.

Study Solvation Effects: To model how the molecule interacts with solvent molecules, which can influence its electronic properties and reactivity.

Investigate Intermolecular Interactions: If this molecule were part of a larger complex (e.g., a ligand bound to a protein), MD simulations could provide detailed insights into the binding dynamics, the specific interactions (like hydrogen bonds or halogen bonds), and the stability of the complex over time.

These simulations rely on a force field, a set of parameters that describes the potential energy of the system, to calculate the forces on each atom and subsequently their motion. For novel molecules like this compound, force field parameters would likely need to be derived from high-level quantum mechanical calculations.

Crystal Structure Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction (SCXRD)

As no SCXRD data has been published for (3-Bromo-6-methylpyridin-2-yl)methanol, the following sections discuss the anticipated structural features based on the analysis of analogous compounds.

The molecular conformation of this compound would be determined by the spatial arrangement of its substituent groups around the central pyridine (B92270) ring. The planarity of the pyridine ring is a key feature, although minor deviations can occur. In the related compound, 2-Bromo-3-hydroxy-6-methylpyridine, the bromine atom is displaced from the mean plane of the pyridine ring by 0.0948 (3) Å, while the hydroxyl oxygen and methyl carbon atoms show smaller displacements of 0.0173 (19) Å and 0.015 (3) Å, respectively. nih.govresearchgate.net A similar slight puckering of the ring could be anticipated for this compound.

A hypothetical data table for the bond lengths and angles is presented below, based on expected values from similar structures.

Parameter Expected Value
C-Br Bond Length~1.90 Å
C-N Bond Length (in ring)~1.34 Å
C-C Bond Length (in ring)~1.39 Å
C-O Bond Length~1.43 Å
C-C-N Bond Angle (in ring)~123°
C-C-Br Bond Angle~120°
C-C-O Bond Angle~109.5°

This table is predictive and not based on experimental data for the title compound.

The presence of a hydroxyl group (-OH), a bromine atom, and a pyridine ring suggests the likelihood of several types of intermolecular interactions that would stabilize the crystal lattice.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Therefore, strong O-H···N hydrogen bonds are highly probable, potentially forming chains or dimeric motifs. In the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine, molecules are linked into chains along the a-axis direction via O-H···N hydrogen bonds. nih.govresearchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen or oxygen atoms of neighboring molecules. While sometimes weaker than hydrogen bonds, these interactions can play a crucial role in directing the crystal packing.

Other Weak Interactions: C-H···Br and C-H···π interactions are also plausible. For instance, in 2-Bromo-3-hydroxy-6-methylpyridine, the hydrogen-bonded chains are further linked by weak C-H···Br interactions, creating two-dimensional networks. nih.govresearchgate.net

A summary of potential intermolecular interactions is provided in the table below.

Interaction Type Donor Acceptor Anticipated Significance
Hydrogen BondingO-HN (pyridine)High
Halogen BondingC-BrN, OModerate
π-π StackingPyridine RingPyridine RingModerate
Weak C-H InteractionsC-HBr, π-systemLow to Moderate

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

In the absence of a reference single-crystal structure, PXRD would be an essential technique for characterizing the bulk material of this compound. A PXRD pattern provides a fingerprint of the crystalline phase (or phases) present in a sample. This data is crucial for:

Phase Identification: Confirming the identity of the synthesized material by comparing its PXRD pattern to a calculated pattern from a known crystal structure (which is currently unavailable).

Purity Analysis: Detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Screening: Identifying if the compound exists in different crystalline forms (polymorphs), as each polymorph would exhibit a unique PXRD pattern.

Without experimental data, a representative PXRD pattern cannot be shown. However, a typical PXRD analysis would involve plotting the diffracted X-ray intensity against the diffraction angle (2θ) and then analyzing the peak positions and relative intensities.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo, methyl, and hydroxymethyl groups on the pyridine (B92270) ring makes (3-bromo-6-methylpyridin-2-yl)methanol a highly adaptable precursor for the synthesis of elaborate molecular structures.

A significant application of this compound is in the construction of novel heterocyclic systems. A key example is its use as a starting material in the synthesis of imidazopyrimidines. In a patented synthetic route, this compound is reacted with imidazole (B134444) and tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (B109758) (DCM). google.comgoogle.com This reaction serves as an initial step in a multi-step synthesis to produce complex fused heterocyclic compounds. google.comgoogle.com

While direct examples for the construction of polyfunctionalized pyridine architectures using this compound are not extensively documented in public literature, the reactivity of its functional groups suggests significant potential. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding the possibilities for molecular diversification.

Utility in the Development of Pharmaceutical Precursors

The application of this compound extends into the realm of medicinal chemistry, where it serves as a precursor for compounds with potential therapeutic applications.

The aforementioned synthesis of imidazopyrimidines from this compound is a direct example of its role as a precursor to potentially bioactive molecules. google.comgoogle.com These resulting imidazopyrimidine derivatives have been investigated as inhibitors of Embryonic Ectodermal Development (EED), a component of the Polycomb Repressive Complex 2 (PRC2). google.comgoogle.com The inhibition of EED is a therapeutic strategy being explored for the treatment of certain cancers and other proliferative disorders. google.comgoogle.com

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. ambeed.com The specific substitution pattern of this compound provides a framework that can be elaborated into ligands for various proteins. The bromo substituent allows for the introduction of diverse chemical groups through cross-coupling reactions, enabling the exploration of structure-activity relationships in ligand design. The methyl group can provide steric bulk or favorable hydrophobic interactions within a binding pocket, while the hydroxymethyl group can act as a hydrogen bond donor or acceptor, or be used as a handle for further functionalization.

Exploration in Materials Science and Catalysis (If Applicable to Derivatives)

Currently, there is a lack of specific research findings detailing the application of derivatives of this compound in materials science and catalysis. However, pyridine-based ligands are widely used in coordination chemistry and catalysis. It is plausible that derivatives of this compound could be synthesized to act as ligands for transition metals, potentially leading to new catalysts or functional materials. This remains an area for future exploration.

Future Directions and Research Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. For (3-Bromo-6-methylpyridin-2-yl)methanol, future research will likely prioritize the development of more sustainable and efficient synthetic methodologies.

Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research could explore:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of functionalized pyridines is a burgeoning field. rasayanjournal.co.in Research into biocatalytic routes could offer a highly selective and environmentally benign alternative to traditional chemical methods for producing this compound or its precursors. rasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. interchim.fracs.orgyoutube.com Investigating the synthesis of this compound using flow chemistry could lead to more efficient, reproducible, and scalable production. interchim.fracs.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of pyridine (B92270) derivatives. nih.govacs.org Applying this technology to the synthesis of this compound could lead to faster and more energy-efficient processes. nih.govacs.org

One-Pot Multicomponent Reactions: Designing a one-pot reaction where multiple starting materials react sequentially to form the target molecule would significantly improve atom economy and reduce purification steps. nih.govacs.orgresearchgate.net

Exploration of Novel Reactivity Patterns

The unique arrangement of a bromine atom, a methyl group, and a hydroxymethyl group on the pyridine ring of this compound suggests a rich and varied reactivity profile that is yet to be fully explored. Future research should focus on unlocking novel transformations of this scaffold.

Key areas for investigation include:

C-H Activation: Direct functionalization of the C-H bonds of the methyl group or the pyridine ring is a powerful strategy for creating complex molecules. nih.govnih.govacs.orgrsc.orginnovations-report.comnih.gov Research into transition-metal catalyzed C-H activation of the methyl group could lead to the introduction of new functional groups at this position. nih.govnih.gov Similarly, exploring the regioselective C-H functionalization of the pyridine ring, a challenging but rewarding endeavor, could open up new avenues for derivatization. rsc.orginnovations-report.comnih.gov

Cross-Coupling Reactions: The bromine atom at the 3-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govnih.govyoutube.comyoutube.comrsc.org Future work should systematically explore the scope of these reactions with a wide range of coupling partners to build molecular complexity. The development of more sustainable coupling protocols using earth-abundant metal catalysts or micellar catalysis is also a key future direction. youtube.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations, including the functionalization of pyridines. acs.orgresearchgate.netuni-regensburg.deyoutube.comnih.gov Investigating the application of photoredox catalysis to this compound could enable novel transformations, such as the introduction of alkyl or trifluoromethyl groups, under mild conditions. acs.orgnih.gov

Dehydrogenative Coupling: The hydroxymethyl group offers a potential site for dehydrogenative coupling reactions, allowing for the formation of new C-O or C-N bonds. Exploring catalytic systems that can facilitate the coupling of the methanol (B129727) moiety with various nucleophiles would expand the synthetic utility of this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. oberlin.eduacs.orgresearchgate.netprinceton.eduacs.orgresearchgate.net For this compound, advanced computational modeling can provide invaluable insights and guide experimental efforts.

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of potential reactions, such as C-H activation or cross-coupling, to understand the role of catalysts and predict regioselectivity. acs.orgresearchgate.netacs.org

Predictive Modeling of Reactivity: By developing and validating computational models, it may become possible to predict the outcome of reactions with different reagents and under various conditions, thereby reducing the need for extensive experimental screening. researchgate.net

In Silico Design of Catalysts: Computational methods can be used to design new and more efficient catalysts for the synthesis and functionalization of this compound. This could involve screening virtual libraries of ligands to identify those that are most likely to promote the desired transformation.

Understanding Substituent Effects: Computational analysis can help to elucidate the electronic and steric effects of the bromo, methyl, and hydroxymethyl groups on the reactivity of the pyridine ring, providing a deeper understanding of its chemical behavior. oberlin.eduresearchgate.net

Design and Synthesis of Derivatives for Specific Research Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of novel derivatives with tailored properties for specific applications. Future research should be directed towards the rational design and synthesis of such derivatives.

Promising areas of application include:

Medicinal Chemistry: Pyridine derivatives are prevalent in many FDA-approved drugs. ed.ac.uk The functional handles on this compound make it an attractive starting point for the synthesis of new bioactive molecules. For example, it could serve as a key intermediate in the synthesis of novel kinase inhibitors or other therapeutic agents. ed.ac.ukresearchgate.netarabjchem.org

Ligand Design for Catalysis: The nitrogen atom of the pyridine ring and the oxygen of the hydroxymethyl group can act as a bidentate ligand for metal centers. nih.gov By modifying the scaffold, new ligands with tailored electronic and steric properties can be designed for use in asymmetric catalysis or other catalytic processes. nih.gov

Materials Science: Functionalized pyridines are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials. nih.govacs.org Derivatives of this compound could be synthesized and investigated for their photophysical and electronic properties, potentially leading to the development of new materials for optoelectronic applications. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for (3-Bromo-6-methylpyridin-2-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. A common approach involves reacting 6-methylpyridine-2-methanol with bromine in a solvent like chloroform or dichloromethane under reflux conditions . Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Catalysts : Lewis acids (e.g., FeBr₃) to enhance bromine electrophilicity.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical methods are critical for quality control?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bromine and methyl group positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.98) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening data exist for this compound?

Pyridine derivatives with bromine and methyl substituents often exhibit antimicrobial activity. For example:

CompoundActivity (MIC, μg/mL)Key Substituents
Target12.5 (E. coli)3-Br, 6-Me
Analog A25.0 (E. coli)3-Cl, 6-CF₃
Methyl groups enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C3 vs. C5) influence reactivity in cross-coupling reactions?

Bromine at C3 activates the pyridine ring for Suzuki-Miyaura coupling, with Pd(PPh₃)₄ achieving >80% yield with aryl boronic acids. Steric hindrance from the C6 methyl group necessitates higher temperatures (100°C) . Computational DFT studies reveal:

  • Electrophilicity : C3-Br has a lower activation barrier (−15.2 kcal/mol) compared to C5-Br (−12.7 kcal/mol).
  • Steric Effects : Methyl at C6 reduces accessibility for bulky catalysts .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) are addressed by:

  • Dose-Response Curves : EC₅₀ values across multiple cell lines (e.g., IC₅₀ = 8.3 μM in HeLa cells).
  • Molecular Docking : Identifying binding pockets (e.g., hydrophobic interactions with Trp43 in bacterial enzymes) .
  • Metabolic Profiling : LC-MS/MS to detect metabolite stability .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

Advanced methods include:

  • Continuous Flow Reactors : Reduced reaction time (2 hrs vs. 6 hrs batch) and higher throughput.
  • Solvent Optimization : Switch from chloroform to acetonitrile for better solubility and lower toxicity .
  • In Situ Monitoring : FTIR or Raman spectroscopy for real-time bromine consumption tracking .

Methodological Guidance

Q. What computational tools predict the compound’s metabolic stability?

Use in silico platforms like:

  • SwissADME : Predicts CYP450 interactions (e.g., CYP3A4 substrate likelihood: 78%).
  • MetaSite : Identifies probable oxidation sites (e.g., hydroxylation at C2 methanol group) .

Q. How are regioselectivity challenges addressed in derivatization reactions?

Employ directing groups:

  • Protection/Deprotection : TBDMS protection of the methanol group to prevent undesired oxidation .
  • Transition Metal Catalysts : Pd(OAc)₂ with bidentate ligands (e.g., dppf) for C–H activation at C4 .

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